molecular formula C22H44O B12632852 2-Nonyl-2-undecyloxirane CAS No. 922163-88-0

2-Nonyl-2-undecyloxirane

Cat. No.: B12632852
CAS No.: 922163-88-0
M. Wt: 324.6 g/mol
InChI Key: ROMRBEJYBZCWMP-UHFFFAOYSA-N
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Description

2-Nonyl-2-undecyloxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyl-2-undecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-nonyl-2-undecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, catalysts such as titanium silicalite-1 (TS-1) can be employed to improve the selectivity and rate of the epoxidation reaction.

Chemical Reactions Analysis

Types of Reactions

2-Nonyl-2-undecyloxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the epoxide can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.

Major Products

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the epoxide.

    Substituted Epoxides: Produced through nucleophilic substitution reactions.

Scientific Research Applications

2-Nonyl-2-undecyloxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and as a reactive intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-Nonyl-2-undecyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different applications, such as the formation of cross-linked polymers and the modification of surfaces.

Comparison with Similar Compounds

Similar Compounds

    2-Nonyl-2-oxazoline: Another compound with a similar structure but containing a nitrogen atom in the ring.

    2-Nonyl-2-phenyl-oxirane: Similar epoxide with a phenyl group attached to the ring.

    2-Nonyl-2-ethyl-oxirane: An epoxide with an ethyl group instead of an undecyl group.

Uniqueness

2-Nonyl-2-undecyloxirane is unique due to its long alkyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications. This makes it particularly useful in the synthesis of surfactants and lubricants, where hydrophobic interactions are crucial.

Properties

CAS No.

922163-88-0

Molecular Formula

C22H44O

Molecular Weight

324.6 g/mol

IUPAC Name

2-nonyl-2-undecyloxirane

InChI

InChI=1S/C22H44O/c1-3-5-7-9-11-12-14-16-18-20-22(21-23-22)19-17-15-13-10-8-6-4-2/h3-21H2,1-2H3

InChI Key

ROMRBEJYBZCWMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1(CO1)CCCCCCCCC

Origin of Product

United States

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